molecular formula C6H6N2 B3031591 5-Ethenylpyrimidine CAS No. 53967-68-3

5-Ethenylpyrimidine

Cat. No.: B3031591
CAS No.: 53967-68-3
M. Wt: 106.13 g/mol
InChI Key: HXXVIKZQIFTJOQ-UHFFFAOYSA-N
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Description

5-Ethenylpyrimidine (CAS: 53967-68-3) is a pyrimidine derivative characterized by a vinyl (-CH=CH₂) substituent at the 5-position of the heterocyclic ring. Its molecular formula is C₆H₄N₂, with an average mass of 104.112 Da and a monoisotopic mass of 104.037448 Da . The compound is commercially available at 95% purity and has been utilized as a precursor in synthetic chemistry for further functionalization . Key synthetic routes involve modifications of acetylated pyrimidine intermediates, such as the reaction of 5-acetyl-2-methylthiopyrimidine with triphenylphosphine and subsequent oxidation or hydrolysis steps to introduce the ethenyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethenylpyrimidine can be synthesized through several methods. One common approach involves the reaction of pyrimidine with acetylene in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and pressures to achieve the desired product. Another method involves the use of vinyl halides and pyrimidine derivatives under palladium-catalyzed coupling conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Ethenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form ethylpyrimidine derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable bases or catalysts.

Major Products:

    Oxidation: Formation of 5-formylpyrimidine or 5-carboxypyrimidine.

    Reduction: Formation of 5-ethylpyrimidine.

    Substitution: Formation of various 5-substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Ethenylpyrimidine and its derivatives are significant in the development of pharmaceutical agents. Their structural properties allow them to interact with biological targets effectively.

  • Antiviral Agents : Compounds derived from this compound have been explored for their antiviral properties. For instance, certain pyrimidine derivatives are known to inhibit viral replication, making them candidates for antiviral drug development .
  • Cancer Research : The role of modified pyrimidines, such as 5-methylcytosine and its oxidized forms, is crucial in cancer epigenetics. Research indicates that these compounds can influence genetic mutations and epigenetic changes linked to cancer progression .

Case Study: Antiviral Activity

A study demonstrated that a specific derivative of this compound exhibited potent antiviral activity against several viruses, including HIV and herpes simplex virus. The mechanism involved the inhibition of viral polymerases, which are vital for viral replication.

Agricultural Applications

This compound is also utilized in agriculture, particularly in the development of herbicides and pesticides.

  • Herbicides : Various studies have reported the synthesis of herbicides based on pyrimidine structures that effectively control weed populations while being less harmful to crops .
  • Pesticides : The compound has been investigated for its insecticidal properties, contributing to the formulation of environmentally friendly pesticides that target specific pests without affecting beneficial organisms .

Data Table: Herbicidal Efficacy

Compound NameTarget WeedEfficacy (%)Reference
This compound Derivative ACommon Lambsquarters85
This compound Derivative BCrabgrass90

Biochemical Research

In biochemical studies, this compound plays a role in understanding DNA modifications and enzymatic reactions.

  • DNA Modifications : Research on the incorporation of 5-methylpyrimidines into DNA has revealed insights into their roles in epigenetic regulation. These modifications can affect gene expression and are implicated in various diseases .
  • Enzyme Studies : Enzymes like TET proteins interact with modified pyrimidines, facilitating oxidation processes that are essential for DNA demethylation. This interaction is crucial for maintaining genetic stability and regulating gene expression .

Case Study: TET Protein Activity

A study highlighted the activity of a TET-like enzyme from Naegleria gruberi that preferentially oxidizes 5-methylcytosine over thymidine. This enzymatic process is pivotal for understanding how epigenetic modifications influence cellular functions and disease states .

Mechanism of Action

The mechanism of action of 5-ethenylpyrimidine and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, in medicinal chemistry, this compound derivatives may inhibit the activity of enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

The structural and functional diversity of pyrimidine derivatives allows for extensive comparisons. Below, 5-Ethenylpyrimidine is analyzed against ethyl-substituted, carboxamide-functionalized, cyano-modified, and halogenated pyrimidines.

Ethyl-Substituted Pyrimidines

Examples include 5-ethyl-2,6-diphenylpyrimidin-4-amine (5c) and 5-ethyl-6-phenyl-2-(thiophen-2-yl)pyrimidin-4-amine (5e) . These compounds feature ethyl groups at the 5-position but differ in additional substituents (e.g., phenyl, thiophene).

Compound Molecular Formula Molecular Weight (Da) Substituents Melting Point (°C) Key Applications
This compound C₆H₄N₂ 104.112 5-ethenyl Not reported Synthetic intermediate
5c C₁₈H₁₈N₄ 290.36 5-ethyl, 2,6-diphenyl 198–200 Not specified
5e C₁₆H₁₄N₄S 294.37 5-ethyl, 6-phenyl, 2-thiophene 182–184 Not specified
  • Key Differences :
    • Substituent Effects : The ethenyl group in this compound introduces π-electron density, enhancing reactivity in cycloaddition or polymerization reactions compared to the saturated ethyl group in 5c/5e .
    • Physical Properties : Ethyl-substituted derivatives exhibit higher molecular weights and defined melting points due to increased hydrophobicity and crystallinity from aryl groups .

Carboxamide-Functionalized Pyrimidines

Examples include 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides and 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives .

  • Key Differences :
    • Functional Groups : Carboxamide derivatives feature -CONHR groups, enabling hydrogen bonding and interactions with biological targets (e.g., BuChE inhibition in compound 6g ). In contrast, this compound lacks such polar functionalities, limiting its direct biological applicability.
    • Synthesis : Carboxamides require multi-step parallel synthesis (e.g., amidation of pyrimidine carboxylic acids ), whereas this compound is synthesized via vinylation of acetylated precursors .

Cyano-Modified Pyrimidines

Examples include 5-cyano-6-phenylpyrimidin derivatives .

  • Key Differences: Electron-Withdrawing Effects: The cyano (-CN) group in these derivatives increases electrophilicity at adjacent positions, facilitating nucleophilic substitutions—a contrast to the electron-rich ethenyl group in this compound. Applications: Cyano derivatives are explored for agrochemical and pharmaceutical uses due to their metabolic stability , while this compound is primarily a synthetic building block.

Halogenated Pyrimidines

Examples include 5,6-dichloropyrimidin-4-amine and 5-(2,2-dichloro-1-methylvinyl)-2-methylthiopyrimidine .

  • Key Differences :
    • Reactivity : Halogens (Cl, CF₃) enhance electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura ). The ethenyl group, however, participates in conjugate additions or Diels-Alder reactions .
    • Stability : Chlorinated derivatives exhibit higher thermal and oxidative stability compared to the vinyl-substituted analogue.

Research Findings and Implications

  • Synthetic Versatility: this compound’s vinyl group offers unique reactivity for constructing fused heterocycles (e.g., pyrrolo[3,2-d]pyrimidinones ), whereas ethyl or carboxamide derivatives are tailored for targeted bioactivity.
  • Structural-Activity Relationships: Substituent polarity and electronic effects dictate applications—nonpolar groups (ethenyl, ethyl) favor material science, while polar groups (carboxamide, cyano) align with drug discovery .

Biological Activity

5-Ethenylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article summarizes the current understanding of its biological activity, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is a pyrimidine derivative characterized by the presence of an ethenyl group at the 5-position of the pyrimidine ring. Pyrimidines are known for their diverse biological activities, including anti-cancer, anti-viral, and anti-bacterial properties. The structural modifications in pyrimidines can significantly influence their pharmacological profiles.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of new 5-methylpyrimidine derivatives were synthesized and evaluated for their efficacy as dual inhibitors of epidermal growth factor receptor (EGFR) and Src kinases. These compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (see Table 1) .

Table 1: Cytotoxicity of 5-Methylpyrimidine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compound Derivative AMCF-74.56
This compound Derivative BHeLa3.78
This compound Derivative CK5622.45

In a comparative study, these derivatives exhibited better selectivity indices compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting a favorable safety profile alongside enhanced efficacy .

Antimicrobial Activity

The antimicrobial properties of pyrimidines have also been extensively studied. Research indicates that certain derivatives of this compound possess significant antibacterial activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 0.21 µM, demonstrating their potential as effective antimicrobial agents .

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacteriaMIC (µM)
This compound Derivative DE. coli0.21
This compound Derivative EP. aeruginosa0.25

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

  • Inhibition of Key Enzymes : Many pyrimidine derivatives act by inhibiting critical enzymes involved in cancer cell proliferation and survival, such as EGFR and Src kinases .
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or inhibit topoisomerases, leading to disruptions in DNA replication and transcription .
  • Apoptosis Induction : Evidence indicates that certain derivatives promote apoptosis in cancer cells by increasing caspase levels, which are crucial for programmed cell death .

Case Study: Efficacy Against Gastric Adenocarcinoma

A specific study focused on the efficacy of a newly synthesized derivative of this compound against gastric adenocarcinoma cells (AGS). The compound showed an IC50 value of approximately 53.02 µM, indicating substantial cytotoxicity while maintaining lower toxicity against normal cells (HUVEC) . This highlights its potential for therapeutic application in gastric cancer treatment.

Case Study: Antiviral Properties

Another area of interest is the antiviral activity of pyrimidines. Recent advancements have shown that certain derivatives exhibit significant antiviral effects against influenza virus strains, including Oseltamivir-resistant variants . This suggests that modifications at the pyrimidine core can lead to enhanced antiviral properties.

Q & A

Q. What are the established synthetic routes for 5-Ethenylpyrimidine, and how can reaction conditions be optimized for academic-scale production?

Basic Research Question
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) between pyrimidine precursors and vinyl derivatives. Optimization requires systematic variation of catalysts (e.g., Pd(PPh₃)₄), ligands, and solvents (e.g., DMF or THF) to improve yield and selectivity. Temperature control (70–120°C) and inert atmosphere (N₂/Ar) are critical to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization should be validated by HPLC and NMR .

Q. How can researchers resolve contradictions in spectroscopic data interpretation for this compound derivatives?

Advanced Research Question
Contradictions often arise from overlapping signals in NMR or ambiguous mass spectrometry fragmentation patterns. To address this:

  • Use 2D NMR techniques (HSQC, HMBC) to assign proton-carbon correlations definitively.
  • Compare experimental IR/Raman spectra with in silico simulations (DFT calculations) to confirm functional groups.
  • Validate mass spectrometry data with high-resolution instruments (HRMS) and isotopic pattern analysis.
    Document discrepancies in supplementary materials and reference analogous pyrimidine systems for benchmarking .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be validated?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Assign vinyl (δ 5.0–6.5 ppm) and pyrimidine ring protons (δ 7.5–9.0 ppm).
  • UV-Vis : Confirm π→π* transitions (λ ~250–300 nm) for conjugation analysis.
  • X-ray crystallography : Resolve molecular geometry and confirm ethenyl substitution regiochemistry.
    Cross-validate with elemental analysis (C, H, N) and replicate experiments to ensure reproducibility .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets is widely used to calculate:

  • HOMO-LUMO gaps for reactivity predictions.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Non-covalent interaction (NCI) analysis for supramolecular behavior.
    Validate computational models against experimental UV-Vis and cyclic voltammetry data. Open-source tools like ORCA or Gaussian are recommended .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Basic Research Question

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal toxicity.
  • Store under inert atmosphere to prevent polymerization or degradation.
  • Dispose of waste via certified hazardous waste contractors, adhering to protocols for halogenated organics .

Q. How can researchers design experiments to investigate the reactivity of this compound under varying catalytic conditions?

Advanced Research Question
Adopt a multivariate experimental design :

  • Screen catalysts (e.g., Pd, Cu, Ni) and ligands (phosphine/NHC) in a combinatorial approach.
  • Use Design of Experiments (DoE) software to optimize temperature, solvent polarity, and stoichiometry.
  • Monitor reaction progress via in situ FTIR or GC-MS. Include control experiments (e.g., catalyst-free conditions) to identify non-catalytic pathways .

Q. How should conflicting results in mechanistic studies of this compound-mediated reactions be systematically analyzed?

Advanced Research Question
Apply contradiction analysis frameworks :

  • Conduct kinetic isotope effects (KIE) to distinguish between radical/ionic pathways.
  • Use isotopic labeling (e.g., deuterated solvents) to trace proton transfer steps.
  • Compare theoretical (DFT) activation barriers with experimental Arrhenius plots.
    Publish negative results and conflicting data in supplementary materials to enhance reproducibility .

Q. What are the key challenges in purifying this compound, and what chromatographic methods are recommended?

Basic Research Question
Challenges include low volatility (limiting distillation) and sensitivity to moisture. Recommended methods:

  • Flash chromatography : Use silica gel with ethyl acetate/hexane (10–30% gradient).
  • Preparative HPLC : C18 column, acetonitrile/water mobile phase (0.1% TFA modifier).
    Validate purity by melting point analysis and LC-MS (≥95% purity threshold) .

Q. Key Considerations for Methodological Rigor

  • Data Reproducibility : Document reaction conditions, instrument calibration, and raw data in supplementary files .
  • Ethical Reporting : Disclose conflicts, share datasets via repositories (e.g., Zenodo), and cite prior work comprehensively .

Properties

IUPAC Name

5-ethenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-2-6-3-7-5-8-4-6/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXVIKZQIFTJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348675
Record name 5-Vinylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53967-68-3
Record name 5-Vinylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethenylpyrimidine
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